2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Description

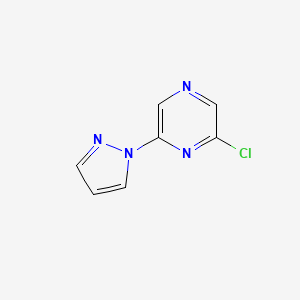

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-pyrazol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFZJZXNZJZULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434467 | |

| Record name | 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642459-09-4 | |

| Record name | 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-6-(1H-pyrazol-1-yl)pyrazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Pyrazolyl-Pyrazine Scaffolds

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyrazole and pyrazine nuclei, in particular, are considered "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Pyrazines, six-membered aromatic rings with two nitrogen atoms at positions 1 and 4, are key components in drugs like the proteasome inhibitor Bortezomib and the antiviral Favipiravir.[1] Similarly, pyrazoles, five-membered rings with two adjacent nitrogen atoms, are central to the structure of blockbuster drugs such as the COX-2 inhibitor Celecoxib and numerous kinase inhibitors.[2]

The compound this compound represents a highly valuable and versatile building block that marries these two important pharmacophores. Its structure offers a reactive handle—the chlorine atom—for further chemical elaboration through cross-coupling reactions or additional nucleophilic substitutions, while the pyrazolyl moiety provides a key interaction domain for biological targets. This guide provides a comprehensive, field-proven pathway for the synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization methods demanded by researchers in drug discovery and development.[3][4]

Part 1: The Core Synthesis Pathway via Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and 1H-pyrazole.[5][6] This pathway is efficient, scalable, and relies on readily available starting materials.

The Underlying Mechanism and Rationale

The SNAr reaction is fundamentally different from electrophilic aromatic substitution. Its feasibility hinges on the electronic nature of the aromatic ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[7][8] This electron deficiency is further amplified by the inductive- and resonance-withdrawing effects of the two chlorine substituents, making the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the deprotonation of 1H-pyrazole using a suitable base, generating the pyrazolate anion. This potent nucleophile then attacks one of the chlorine-bearing carbon atoms on the 2,6-dichloropyrazine ring. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

-

Elimination and Re-aromatization : The aromaticity of the pyrazine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final product, this compound.

The overall transformation is a regioselective mono-substitution. While di-substitution to form 2,6-di(pyrazol-1-yl)pyrazine is possible, the reaction conditions can be controlled to favor the desired mono-substituted product.[5][11] The deactivating effect of the newly added electron-donating pyrazolyl group on the ring, combined with stoichiometric control of the pyrazole nucleophile, allows for the selective synthesis of the target compound.

Visualizing the SNAr Mechanism

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

2-chloro-6-(1H-pyrazol-1-yl)pyrazine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous compounds and established chemical principles to offer a robust profile. We will delve into its physicochemical properties, predicted spectroscopic signature, plausible synthetic routes, and key reactivity characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for its synthesis and characterization, positioning it as a valuable building block for researchers and drug development professionals. The narrative emphasizes the causality behind experimental design, reflecting a deep understanding of heterocyclic chemistry.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 642459-09-4) is a key intermediate featuring two essential nitrogen-containing aromatic rings: a pyrazine and a pyrazole.[1][2] This unique combination imparts specific electronic and steric properties that make it a versatile scaffold in the design of bioactive molecules.[3][4] The chlorine atom on the pyrazine ring serves as a crucial reactive handle for further functionalization, typically through nucleophilic aromatic substitution reactions.

The core properties are summarized below. It is important to note that while some properties like Molecular Weight and Formula are definitive, others such as XlogP are computationally predicted and serve as valuable estimations for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 642459-09-4 | [1][2] |

| Molecular Formula | C₇H₅ClN₄ | [2][5] |

| Molecular Weight | 180.6 g/mol | [2] |

| Monoisotopic Mass | 180.02028 Da | [5] |

| IUPAC Name | This compound | [5] |

| Predicted XlogP | 1.0 | [5] |

| Appearance | (Expected) White to off-white solid | General Observation |

The structure of the molecule is fundamental to understanding its properties.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. scbt.com [scbt.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-chloro-6-(1H-pyrazol-1-yl)pyrazine (CAS 642459-09-4): A Core Scaffold in Modern Kinase Inhibitor Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, particularly within the realm of targeted therapies, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks demonstrate the inherent ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutic agents. 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, registered under CAS number 642459-09-4, has emerged as a significant heterocyclic building block, embodying the characteristics of such a privileged scaffold.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and physicochemical properties. More critically, this guide will illuminate its pivotal role as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on the Janus kinase (JAK) family of enzymes, which are central to a multitude of cell signaling pathways implicated in cancer and inflammatory diseases.[1]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a common motif in numerous bioactive compounds, including several FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component in the design of molecules that interact with biological targets.[2] Similarly, the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a plethora of approved pharmaceuticals, lauded for its metabolic stability and diverse biological activities.[1] The fusion of these two potent heterocyclic systems in this compound creates a molecule with a distinct three-dimensional structure and electronic distribution, predisposing it for interaction with the ATP-binding sites of various kinases.

This guide will not only provide a comprehensive overview of the existing knowledge surrounding this compound but will also offer practical, field-proven insights into its synthesis and characterization, empowering researchers to leverage its full potential in their drug discovery endeavors.

Chemical and Physical Properties: A Quantitative Overview

| Property | Value | Source |

| CAS Number | 642459-09-4 | Santa Cruz Biotechnology |

| Molecular Formula | C₇H₅ClN₄ | PubChem[3] |

| Molecular Weight | 180.60 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge of similar compounds |

| Predicted XlogP | 1.0 | PubChem[3] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Predicted Rotatable Bond Count | 1 | PubChem[3] |

Synthesis and Characterization: From Precursors to Purified Intermediate

The synthesis of this compound is conceptually straightforward, relying on a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two chlorine atoms in the precursor, 2,6-dichloropyrazine.

Synthetic Pathway

The most direct and commonly employed synthetic route involves the reaction of 2,6-dichloropyrazine with 1H-pyrazole in the presence of a suitable base and solvent.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a procedure reported by Ambeed.

Materials:

-

2,6-Dichloropyrazine (1.0 equivalent)

-

1H-Pyrazole (1.0 equivalent)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

N,N-dimethylacetamide (DMA)

Procedure:

-

To a sealed tube, add 2,6-dichloropyrazine (1.0 eq), 1H-pyrazole (1.0 eq), and potassium carbonate (2.0 eq).

-

Add N,N-dimethylacetamide to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 50 °C.

-

Maintain the reaction at 50 °C for 2 hours, with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validation: The progress of the reaction should be monitored to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by the characterization methods outlined below.

Characterization Workflow

A robust characterization workflow is essential to confirm the structure and purity of the synthesized this compound.

Caption: A typical workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard, in their absence, predicted data based on the known structure and data from analogous compounds can provide a valuable reference for researchers. Commercial suppliers like ChemicalBook indicate the availability of experimental spectra for this compound.[4]

1H NMR (400 MHz, CDCl3) - Predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 | d | Pyrazole H |

| ~8.5 | s | Pyrazine H |

| ~8.2 | s | Pyrazine H |

| ~7.8 | d | Pyrazole H |

| ~6.5 | t | Pyrazole H |

13C NMR (100 MHz, CDCl3) - Predicted:

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Pyrazine C-Cl |

| ~148 | Pyrazine C-N |

| ~142 | Pyrazole CH |

| ~135 | Pyrazine CH |

| ~130 | Pyrazine CH |

| ~128 | Pyrazole CH |

| ~110 | Pyrazole CH |

Mass Spectrometry (EI) - Predicted:

| m/z | Interpretation |

| 180/182 | [M]+• (Molecular ion peak with isotopic pattern for Cl) |

| 145 | [M-Cl]+ |

| 113 | [M-C₃H₃N₂]+ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and connectivity of the molecule.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition of the molecule.

-

Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be observable.[5]

-

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The pyrazine-pyrazole scaffold has been identified as a key pharmacophore that can effectively interact with the hinge region of the ATP-binding pocket of various kinases.[2]

Role as a Precursor to JAK Inhibitors

A prominent application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates a wide array of cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.

This compound serves as a key building block for the synthesis of compounds that target the JAK family. The chlorine atom on the pyrazine ring provides a reactive handle for further functionalization, typically through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various substituents that can fine-tune the potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Caption: General scheme for the use of the core scaffold in JAK inhibitor synthesis.

Mechanism of Action: Targeting the Kinase Hinge Region

The pyrazine-pyrazole scaffold is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The nitrogen atoms of the pyrazine and pyrazole rings can act as hydrogen bond acceptors, while the N-H of the pyrazole (in its tautomeric form) can act as a hydrogen bond donor. This network of interactions helps to anchor the inhibitor in the active site, leading to potent inhibition of the kinase's activity.

The 2-chloro substituent serves as a point of attachment for a larger moiety that can occupy the hydrophobic pocket of the kinase, further enhancing binding affinity and contributing to selectivity against other kinases. The strategic design of this substituent is a key aspect of the structure-activity relationship (SAR) studies in the development of kinase inhibitors.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a testament to the power of heterocyclic chemistry in modern drug discovery. Its elegant fusion of two biologically relevant scaffolds, pyrazine and pyrazole, has provided medicinal chemists with a powerful tool for the rational design of targeted therapies. Its role as a key intermediate in the synthesis of JAK inhibitors underscores its significance in the development of treatments for complex diseases.

As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and adaptable chemical scaffolds will only increase. The principles of synthesis, characterization, and application outlined in this guide for this compound will undoubtedly continue to be relevant. Future research will likely focus on the development of novel synthetic methodologies to access this and related scaffolds more efficiently, as well as the exploration of its utility in the design of inhibitors for other kinase families and biological targets. The journey of this "privileged scaffold" is far from over, and its continued impact on the field of medicinal chemistry is eagerly anticipated.

References

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

- Halcrow, M. A., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. European Journal of Inorganic Chemistry, 2013(2), 244-253.

- Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309735.

- Dunn, S. E., et al. (2021). N-(1-((heterocyclyl)methyl)-1h-pyrazol-4-yl)-6-oxo-6,7,8,9- tetrahydropyrido[3′,2′:4,5]pyrrolo[l,2-a]pyrazine-2-carboxamide derivatives as P90 Ribosomal S6 Kinase (RSK)

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.

- Al-Tel, T. H. (2011). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2011(4), M754.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

- Provasi, P., et al. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-40.

- Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.

- Pop, F. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(15), 12398.

- Norman, M. H., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-970.

- Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(4), 1321-1332.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- de Hoffmann, E., & Stroobant, V. (2007).

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-296.

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ). Retrieved January 2, 2026, from [Link]

- Carlino, L., et al. (2013). Rapid, sensitive and specific electron capture-gas chromatographic method for the quantitation of 6-chloro-2-(1-piperazinyl) pyrazine in biological fluids.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. This compound 95%(642459-09-4) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

2-chloro-6-(1H-pyrazol-1-yl)pyrazine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, structural features, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity and its role as a versatile scaffold for the development of novel therapeutic agents, grounded in authoritative references and field-proven insights. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazolyl-Pyrazine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazine ring system is a key feature in several FDA-approved drugs, valued for its unique electronic properties and its ability to engage in critical biological interactions. The compound this compound represents a strategic fusion of two important pharmacophores: the pyrazine ring and the pyrazole ring.

Pyrazoles and their derivatives are renowned for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The strategic combination of these two rings, linked and functionalized with a reactive chlorine atom, creates a molecular scaffold that is primed for chemical diversification. The chlorine atom serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups, thereby enabling the exploration of extensive chemical space in the search for new drug candidates.

This guide offers a detailed analysis of the core molecular structure of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is paramount for reproducible scientific investigation. The key identifiers and computed properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 642459-09-4 | |

| Molecular Formula | C₇H₅ClN₄ | |

| Molecular Weight | 180.6 g/mol | |

| Monoisotopic Mass | 180.02028 Da | |

| SMILES | C1=CN(N=C1)C2=CN=CC(=N2)Cl | |

| InChIKey | WGFZJZXNZJZULL-UHFFFAOYSA-N | |

| XlogP (predicted) | 1.0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Synthesis and Structural Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a di-halogenated pyrazine. A common and efficient approach involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base.

General Synthetic Protocol

A plausible and frequently employed synthetic route is the direct N-arylation of pyrazole with 2,6-dichloropyrazine.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of pyrazole in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the pyrazole, forming the pyrazolate anion.

-

Nucleophilic Substitution: 2,6-dichloropyrazine is added to the reaction mixture. The pyrazolate anion acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the substitution. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

The causality behind this experimental choice lies in the reactivity of 2,6-dichloropyrazine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring makes the chlorine-substituted carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard analytical techniques. While detailed experimental spectra are proprietary or found in specific certificates of analysis, public databases and suppliers confirm the availability of key spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. The proton spectrum would show distinct signals for the protons on the pyrazine and pyrazole rings, with characteristic chemical shifts and coupling constants.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Predicted collision cross-section (CCS) values and m/z for various adducts are available, aiding in structural confirmation.

Table of Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 181.02756 |

| [M+Na]⁺ | 203.00950 |

| [M+NH₄]⁺ | 198.05410 |

| [M-H]⁻ | 179.01300 |

Molecular Structure Analysis

The molecule's structure is defined by the spatial arrangement of its constituent pyrazine and pyrazole rings.

Caption: Connectivity of the core this compound structure.

Planarity and Conformation

The core structure of this compound is expected to be largely planar. Both the pyrazine and pyrazole rings are aromatic and inherently flat. The primary conformational flexibility arises from the rotation around the C-N single bond connecting the two heterocyclic rings.

While a specific crystal structure for this exact compound was not found in the public domain during the literature survey, data from the closely related molecule 3-chloro-6-(1H-pyrazol-1-yl)pyridazine shows that it is almost planar, with a very small dihedral angle of 2.82° between the two aromatic rings. This strongly suggests that this compound also adopts a similar co-planar or near co-planar conformation in the solid state to maximize electronic conjugation and optimize crystal packing. This planarity can have significant implications for how the molecule fits into the binding pockets of biological targets.

Chemical Reactivity and Application as a Synthetic Scaffold

The utility of this compound in drug discovery stems directly from its structural and electronic properties.

-

Pyrazine Ring: As a π-deficient heteroaromatic system, the pyrazine ring is less susceptible to electrophilic substitution than benzene but is activated for nucleophilic substitution, particularly at the carbon atoms adjacent to the ring nitrogens.

-

Chloro Substituent: The chlorine atom at the 2-position is the most significant feature for chemical diversification. It is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.), enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

-

Pyrazole Moiety: The pyrazole ring contributes to the overall electronic profile and provides additional points for hydrogen bonding (via the second ring nitrogen), which can be crucial for molecular recognition by protein targets.

The molecule's design makes it an ideal scaffold for generating new chemical entities (NCEs) for screening against various biological targets.

The Emergence of the Pyrazolopyrazine Scaffold: A Technical Guide to the Mechanism of Action of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine Derivatives as Kinase Inhibitors

Introduction: The Strategic Importance of the Pyrazolopyrazine Core

In the landscape of modern drug discovery, particularly within the highly competitive field of kinase inhibitors, the identification of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile decoration points is paramount.[1] The 2-chloro-6-(1H-pyrazol-1-yl)pyrazine moiety has emerged as a privileged heterocyclic core, serving as a foundational building block for a new generation of potent and selective kinase inhibitors.[1] While the core molecule itself is primarily a synthetic intermediate, its true value lies in the pharmacological activity of its derivatives, which have shown significant promise in targeting key nodes in cellular signaling pathways implicated in a range of pathologies from cancer to neurodegenerative diseases.[2]

This technical guide provides an in-depth exploration of the mechanism of action of kinase inhibitors derived from the this compound scaffold. We will focus primarily on their role as inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a critical downstream effector of the PI3K signaling pathway.[2] This document will elucidate the molecular interactions governing target engagement, detail the experimental methodologies used to validate this mechanism, and provide insights into the structure-activity relationships that guide the optimization of these promising therapeutic agents.

Molecular Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The primary mechanism by which derivatives of the this compound scaffold exert their biological effect is through competitive inhibition of the ATP-binding site of target kinases, such as SGK1.[1] This mode of action is characteristic of many small molecule kinase inhibitors, which leverage the conserved structural features of the kinase domain to achieve high-affinity binding.[1]

The pyrazolopyrazine core acts as a bioisostere of the adenine ring of ATP, effectively occupying the hinge region of the kinase's active site. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking studies of related pyrazine-based inhibitors suggest that the nitrogen atoms of the pyrazine and pyrazole rings are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[3]

Substitutions on the pyrazolopyrazine scaffold are critical for achieving both potency and selectivity. Modifications at the chloro-position and on the phenyl ring of downstream derivatives allow for the exploitation of specific sub-pockets within the kinase active site, leading to enhanced binding affinity and discrimination between closely related kinases.[2]

The PI3K/Akt/SGK1 Signaling Pathway

SGK1 is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and ion channel regulation. It is a key downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits both PDK1 and SGK1 to the cell membrane, where PDK1 phosphorylates and activates SGK1. Activated SGK1 then phosphorylates a range of downstream targets, including the transcription factor FOXO3a and the E3 ubiquitin ligase Nedd4-2, to mediate its cellular effects.

Caption: The PI3K/SGK1 signaling pathway and the point of intervention for pyrazolopyrazine-based inhibitors.

Experimental Protocols for Mechanism of Action Studies

A multi-faceted experimental approach is required to fully elucidate and validate the mechanism of action of pyrazolopyrazine-based kinase inhibitors. This typically involves a combination of biochemical assays to determine direct enzyme inhibition, cellular assays to confirm target engagement and downstream effects, and biophysical methods to characterize the binding interaction.

Protocol 1: In Vitro SGK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[4]

Materials:

-

Recombinant human SGK1 enzyme (Promega)

-

SGK1 substrate (e.g., a specific peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)[4]

-

Test compound (this compound derivative)

-

Staurosporine (positive control inhibitor)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound and staurosporine in DMSO, then dilute further in Kinase Buffer.

-

Add 1 µL of the diluted compound or control to the wells of a 384-well plate.

-

Add 2 µL of SGK1 enzyme to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[4]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the inhibitor binds to its intended target, SGK1, within the complex environment of a living cell.[5][6][7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line expressing SGK1 (e.g., A549)

-

Test compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble SGK1 in each sample using Western blotting or an SGK1-specific ELISA.

-

Plot the amount of soluble SGK1 as a function of temperature for both treated and untreated cells to determine the thermal shift.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. promega.com [promega.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. tandfonline.com [tandfonline.com]

2-chloro-6-(1H-pyrazol-1-yl)pyrazine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive spectroscopic profile of this compound (CAS No. 642459-09-4). Given the limited availability of published experimental spectra for this specific compound, this document leverages predictive methodologies grounded in foundational spectroscopic principles and comparative data from structurally analogous molecules. It is designed for researchers, chemists, and drug development professionals who may be synthesizing or working with this compound. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides robust, field-proven protocols for experimental data acquisition.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a pyrazole moiety. Both pyrazine and pyrazole cores are prevalent scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. The combination of these two rings, along with the chloro-substituent, creates a unique electronic and structural profile, making it a valuable building block in synthetic chemistry. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The molecular structure, with a systematic numbering scheme used for the subsequent NMR analysis, is presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectra are based on the analysis of similar compounds, including 2-chloropyrazine, 1H-pyrazole, and other substituted pyrazines.[1][2][3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the heterocyclic rings.

-

Pyrazine Protons (H3' and H5'): The two protons on the pyrazine ring are in different electronic environments. H5' is ortho to a nitrogen and meta to both the chloro and pyrazolyl groups. H3' is ortho to two nitrogen atoms and meta to the chloro group. Both are expected to appear as singlets due to the lack of adjacent protons for coupling. The deshielding effect of the two adjacent nitrogen atoms will likely place the H3' signal further downfield than the H5' signal.

-

Pyrazole Protons (H3, H4, and H5): The three protons on the pyrazole ring will exhibit a characteristic three-spin system. H5, being adjacent to the point of attachment to the electron-withdrawing pyrazine ring, is expected to be the most downfield of the three. H3 will be adjacent to the second pyrazole nitrogen. H4 will be coupled to both H3 and H5, appearing as a triplet (or more accurately, a triplet of doublets if the coupling constants are slightly different).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H5' (Pyrazine) | 8.45 - 8.55 | Singlet (s) | - | Influenced by adjacent N4' and meta C-Cl and C-N bonds. |

| H3' (Pyrazine) | 8.65 - 8.75 | Singlet (s) | - | Deshielded by two adjacent nitrogen atoms (N1', N4'). |

| H5 (Pyrazole) | 8.30 - 8.40 | Doublet (d) | J5,4 ≈ 2.5 - 3.0 Hz | Adjacent to the electron-withdrawing pyrazine substituent. |

| H3 (Pyrazole) | 7.75 - 7.85 | Doublet (d) | J3,4 ≈ 1.5 - 2.0 Hz | Typical chemical shift for H3 of N-substituted pyrazoles. |

| H4 (Pyrazole) | 6.50 - 6.60 | Triplet (t) | J4,3 ≈ 1.5-2.0, J4,5 ≈ 2.5-3.0 | Shielded relative to H3/H5, coupled to both. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2' (C-Cl) | 151 - 154 | Carbon bearing chlorine; deshielded. |

| C6' (C-N) | 150 - 153 | Carbon attached to the pyrazole ring; deshielded. |

| C3' | 142 - 145 | Pyrazine carbon adjacent to two nitrogens. |

| C5' | 138 - 141 | Pyrazine carbon adjacent to one nitrogen. |

| C5 | 141 - 144 | Pyrazole carbon adjacent to the substituent. |

| C3 | 130 - 133 | Standard chemical shift for C3 in N-substituted pyrazoles. |

| C4 | 108 - 111 | Most shielded carbon, typical for C4 of pyrazole. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width of ~16 ppm, centered around 8 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of ~220 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

For unambiguous assignment of CH, CH₂, and CH₃ groups, acquire a DEPT-135 spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations within the molecule. The spectrum will be dominated by absorptions from the aromatic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

|---|---|---|

| 3100 - 3150 | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in heterocyclic rings.[5] |

| 1550 - 1600 | C=N & C=C Ring Stretch | Multiple strong bands are expected from the stretching of bonds within the pyrazine and pyrazole rings.[5][6] |

| 1400 - 1500 | Ring Skeletal Vibrations | Complex vibrations involving the entire ring structures. |

| 1000 - 1200 | C-N Stretch | Stretching vibrations of the bond between the pyrazine and pyrazole rings. |

| 750 - 850 | C-Cl Stretch | A moderately strong band is expected for the carbon-chlorine bond. |

| 700 - 900 | C-H Out-of-Plane Bending | Bending vibrations from the aromatic C-H bonds, often useful for substitution pattern analysis. |

Experimental Protocol for FTIR Data Acquisition

Objective: To identify characteristic functional groups and confirm the molecular backbone.

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or oil, dissolve it in a volatile solvent (e.g., dichloromethane), cast a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive confirmation of the elemental composition.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The compound has a molecular formula of C₇H₅ClN₄[7]. The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion. There will be a peak for the molecule containing ³⁵Cl and a peak for the molecule containing ³⁷Cl. The approximate ratio of the intensities of these peaks ([M]⁺ : [M+2]⁺) will be 3:1.

-

Monoisotopic Mass: 180.0203 Da[7]

-

-

Key Fragmentation: Under electron ionization (70 eV), the molecule is expected to fragment in predictable ways. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS conditions.

Table 4: Predicted Key Ions in Mass Spectrum

| Predicted m/z | Ion Formula | Identity / Origin |

|---|---|---|

| 180 / 182 | [C₇H₅ClN₄]⁺˙ | Molecular ion peak ([M]⁺) with characteristic 3:1 chlorine isotope pattern. |

| 145 | [C₇H₅N₄]⁺ | Loss of a chlorine radical ([M-Cl]⁺). |

| 118 | [C₆H₄N₃]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |

| 104 | [C₆H₄N₂]⁺˙ | Loss of the pyrazole ring elements. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight, elemental formula, and structural features through fragmentation analysis.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides purity information. Alternatively, use a direct insertion probe.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and its isotopic cluster. Propose structures for the major fragment ions and correlate them with the parent structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments to within a few parts per million (ppm).

Integrated Spectroscopic Workflow

Confirming the identity and purity of a novel or synthesized compound requires a logical workflow where each technique provides complementary information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Abstract

2-chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound of significant interest as a structural motif and intermediate in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize these critical attributes. In the absence of extensive public data, this document emphasizes a first-principles approach, detailing predictive methodologies based on chemical structure and providing robust, step-by-step experimental protocols for systematic solubility screening and forced degradation studies. The guide explains the causality behind experimental choices, outlines self-validating analytical methods, and offers a clear path for generating the foundational data necessary for advancing research and development involving this compound.

Introduction: The Need for Foundational Physicochemical Data

The successful progression of any chemical entity from discovery to application hinges on a thorough understanding of its fundamental properties. For this compound, a molecule featuring a pyrazine ring linked to a pyrazole moiety, these properties dictate its behavior in various environments. Solubility impacts everything from reaction kinetics during synthesis and purification efficiency to the formulation of final products and bioavailability in pharmaceutical contexts.[1] Stability determines the compound's shelf-life, dictates appropriate storage conditions, and reveals potential degradation pathways that could impact its purity, efficacy, and safety.[2]

This guide serves as a primary resource for establishing the solubility and stability profiles of this compound. It moves beyond a simple listing of facts to provide the scientific rationale behind a comprehensive characterization workflow, enabling researchers to generate reliable and reproducible data.

Core Physicochemical Properties

A foundational understanding begins with the compound's known structural and computed properties. These values provide the basis for predicting its behavior and designing appropriate experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [3] |

| Molecular Weight | 180.6 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 642459-09-4 | [4] |

| Predicted XlogP | 1.0 | [3] |

| Monoisotopic Mass | 180.02028 Da | [3] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

The structure combines two distinct heterocyclic systems: a pyrazine ring and a pyrazole ring.[3] Pyrazines are generally planar, aromatic compounds known for their moderate polarity.[5][6] The presence of four nitrogen atoms introduces polar sites capable of hydrogen bonding as acceptors, while the chloro-substituent adds a lipophilic and electronegative element. The predicted XlogP of 1.0 suggests a relatively balanced hydrophilic-lipophilic character, predicting modest solubility in both polar and non-polar solvents.

Solubility Profile: A Predictive and Experimental Framework

As of the date of this guide, specific quantitative solubility data for this compound in common solvents is not widely available in peer-reviewed literature.[1] Therefore, a systematic experimental determination is required.

Theoretical Assessment and Solvent Selection Rationale

The molecule's structure allows for several intermolecular interactions:

-

Dipole-Dipole Interactions: The nitrogen and chlorine atoms create a molecular dipole, suggesting favorable interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, promoting solubility in protic solvents like water and alcohols.[5]

-

Van der Waals Forces: The aromatic rings provide surface area for non-polar interactions, allowing for some solubility in non-polar organic solvents.

Based on this, a diverse set of solvents should be screened to establish a comprehensive profile. The following are recommended, categorized by their polarity and proticity, to probe the full range of interactions:

-

Polar Protic Solvents: Water, Methanol, Ethanol (to assess hydrogen bonding and high polarity effects).

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone (to assess dipole-dipole interactions without hydrogen bond donation).

-

Non-Polar Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate (to assess lipophilicity and van der Waals interactions).

Experimental Workflow for Solubility Determination

A logical workflow is essential for efficiently determining the solubility profile. The process begins with solvent selection and culminates in quantitative analysis.

Caption: Workflow for Solubility Profile Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method is the gold standard for determining equilibrium solubility and is highly recommended.[1]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-point study can validate the required equilibration time.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mol/L.

Data Presentation

Experimental results should be recorded systematically.

Table Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

|---|---|---|---|---|

| Water | 25 | e.g., Sparingly soluble | ||

| Methanol | 25 | e.g., Soluble | ||

| Acetonitrile | 25 | e.g., Freely soluble | ||

| Dichloromethane | 25 | e.g., Slightly soluble |

| ... | ... | | | ... |

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of this compound is critical for defining handling, storage, and usage protocols. A forced degradation study is the most effective way to identify potential degradation pathways and establish a stability-indicating analytical method.[2]

Predicted Degradation Pathways

The molecule's structure suggests susceptibility to several degradation mechanisms:

-

Hydrolysis: The chloro-substituent on the electron-deficient pyrazine ring is a potential site for nucleophilic substitution by water, especially under acidic or basic conditions, which could lead to the formation of 2-hydroxy-6-(1H-pyrazol-1-yl)pyrazine.[2]

-

Oxidation: The nitrogen-containing aromatic rings could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidative stress.

-

Photodegradation: Aromatic heterocyclic compounds can absorb UV radiation, leading to photochemical reactions. Photodegradation could involve rearrangement, dimerization, or reaction with solvent molecules.[7]

-

Thermal Degradation: At elevated temperatures, the molecule may decompose. The weakest bonds are likely to cleave first, though complex decomposition pathways are common for such structures.[8]

Experimental Workflow for Forced Degradation Studies

A systematic approach is necessary to evaluate the compound's stability under various stress conditions as recommended by ICH guidelines.[9]

Caption: Workflow for Forced Degradation & Stability Assessment.

Protocol: Forced Degradation Studies

Objective: To identify degradation products and significant degradation pathways for this compound.

Materials:

-

Stock solution of the compound (e.g., 1 mg/mL in acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Vials, heating blocks, photostability chamber

-

Validated stability-indicating HPLC-UV/MS system

General Procedure:

-

Sample Preparation: For each condition, mix the stock solution with the stressor in a clear glass vial.

-

Stress Application: Expose the samples to the conditions outlined in the table below. Include a control sample stored at ambient temperature and protected from light. For photostability, include a dark control wrapped in aluminum foil but placed in the same chamber.[9]

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

-

Quenching: Stop the degradation reaction before analysis. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve ~5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.

Recommended Stress Conditions

| Condition | Reagent/Setup | Temperature |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 60 °C |

| Oxidation | 3% H₂O₂ | Room Temperature |

| Thermal (Solid) | Compound powder in oven | 105 °C |

| Thermal (Solution) | Compound in solution | 80 °C |

| Photostability | ICH Q1B compliant chamber | Chamber Temperature |

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from all process impurities and degradation products. A reverse-phase HPLC method with UV detection is typically suitable.[10]

Protocol: HPLC Method Development

Objective: To develop an HPLC method that resolves this compound from its potential degradants.

Starting Parameters:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and λmax) and to perform peak purity analysis.

-

Column Temperature: 30 °C

Validation: The method is considered "stability-indicating" once it can be demonstrated that all degradation products are resolved from the parent peak. This is confirmed by injecting the stressed samples and ensuring baseline separation between the parent peak and any new peaks that appear. Peak purity analysis using a DAD or confirmation with mass spectrometry (LC-MS) provides the highest level of confidence.

Conclusion

This guide provides the essential theoretical background and actionable experimental protocols for a comprehensive investigation into the solubility and stability of this compound. While publicly available data is scarce, the methodologies detailed herein empower researchers to systematically generate the critical information required for informed decision-making in synthesis, purification, formulation, and storage. By following these workflows, scientists can ensure the quality and reliability of their work, accelerating the journey of this promising compound toward its potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 8. chempap.org [chempap.org]

- 9. database.ich.org [database.ich.org]

- 10. benchchem.com [benchchem.com]

The Ascendant Scaffold: A Technical Guide to the Biological Prowess of Pyrazolyl-Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and pyrazine rings has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of pyrazolyl-pyrazine derivatives, with a particular focus on the pyrazolo[3,4-b]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds. We will dissect their significant anticancer, anti-inflammatory, and antimicrobial properties, moving beyond a mere recitation of facts to an analysis of the causal relationships between chemical structure and biological function. This document is designed to be a comprehensive resource, integrating detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in the ongoing quest for novel therapeutics.

Introduction: The Pyrazolyl-Pyrazine Core - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, celebrated for its diverse pharmacological activities.[1][2] When fused with a pyrazine ring, a bicyclic heteroaromatic system is formed, creating a scaffold with unique electronic and steric properties. This structural amalgamation has proven to be a fertile ground for the development of potent modulators of key biological pathways. The pyrazolo[3,4-b]pyrazine and pyrazolo[1,5-a]pyrimidine cores, in particular, have emerged as "privileged structures," consistently demonstrating significant bioactivity across various therapeutic areas.[3][4] Their structural versatility allows for multi-directional substitution, enabling fine-tuning of their physicochemical properties and target specificity. This guide will navigate the synthesis, biological evaluation, and mechanistic underpinnings of these potent molecules.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazolyl-pyrazine derivatives have demonstrated remarkable potential as anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth and survival.[3][5]

Mechanism of Action: Precision Inhibition of Kinase Signaling Cascades

A significant portion of pyrazolyl-pyrazine derivatives exert their anticancer effects by functioning as kinase inhibitors, often by competing with ATP for the binding site on the enzyme.[6] This targeted inhibition disrupts downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis.

2.1.1. Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that, when hyperactivated, drives the growth of many human cancers.[7] SHP2, a protein tyrosine phosphatase, is a critical positive regulator of this pathway.[8] Certain 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as highly selective allosteric inhibitors of SHP2.[9][10]

One notable derivative, compound 4b , demonstrated an IC₅₀ value of 3.2 nM against SHP2.[10] This inhibition leads to the downregulation of phosphorylated ERK and AKT, ultimately suppressing the proliferation of cancer cells, particularly those with KRAS mutations.[10]

2.1.3. Inhibition of Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell cycle progression is a hallmark of cancer, and CDKs are the master regulators of this process. [11]Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]t[6][12][13]riazine derivatives have been developed as potent inhibitors of CDK2 and CDK9. [12][14]Inhibition of CDK2 can arrest the cell cycle at the G1/S transition, preventing DNA replication and cell division. [15][16]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazolyl-pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

-

Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors: For pyrazolo[1,5-a]pyrimidine-based Tropomyosin receptor kinase (Trk) inhibitors, the presence of a carboxamide group has been shown to significantly enhance activity. [17]Furthermore, the introduction of a donor group, such as a methoxy group, in an aryl moiety can increase anticancer activity against various cancer cell lines. [4]* Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors: In the development of SHP2 inhibitors, modifications to a lead compound, IACS-13909, led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyrazine derivatives. [9]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazolyl-pyrazine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1H-Pyrazolo[3,4-b]pyrazine | 4b | SHP2 | NCI-H358 (KRASG12C) | 0.58 | [10] |

| Pyrazolo[3,4-b]pyridine | C03 | TRKA | Km-12 | 0.304 | [17] |

| Pyrazolo[3,4-b]pyrazine | 25i, 25j | Not Specified | MCF-7 | Significant (p < 0.001) | [3] |

| Pyrazolinyl-Indole | HD05 | EGFR (putative) | Leukemia panel | Highly active | [16] |

| Pyrazole | b17 | Not Specified | HepG-2 | 3.57 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazolyl-pyrazine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C. [18]3. MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. [18] * Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value. [18]

-

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases. Pyrazolyl-pyrazine derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of new anti-inflammatory drugs. [19][20]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Preclinical Evaluation: The Carrageenan-Induced Paw Edema Model

A widely used and well-validated in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats. [21][22] Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Derivative Example | Edema Inhibition (%) | Relative Potency to Indomethacin (%) | Reference |

| Pyrazolo[3,4-b]pyrazine | 15 | 44.44 | 100 | [19] |

| Pyrazolo[3,4-b]pyrazine | 29 | Not specified | Remarkable | [19] |

| Pyrazoline | 2d | Potent | Not specified | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Step-by-Step Protocol:

-

Animal Acclimatization:

-

House male Wistar rats (150-200 g) under standard laboratory conditions for at least one week prior to the experiment.

-

-

Grouping and Dosing:

-

Divide the rats into groups: a control group, a reference standard group (e.g., indomethacin), and test groups receiving different doses of the pyrazolyl-pyrazine derivatives.

-

Administer the test compounds and the reference drug orally or intraperitoneally.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

-

Edema Measurement:

-

Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the control group. [19]

-

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Pyrazolyl-pyrazine and related pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. [15][23]

In Vitro Screening of Antimicrobial Efficacy

The antimicrobial potential of newly synthesized compounds is typically assessed in vitro to determine their minimum inhibitory concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Quantitative Data on Antimicrobial Activity

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole | 3 | Escherichia coli | 0.25 | [15] |

| Pyrazole | 4 | Streptococcus epidermidis | 0.25 | [15] |

| Pyrazole | 21a | Bacteria and Fungi | 2.9 - 125 | [24] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the pyrazolyl-pyrazine derivatives in a 96-well microtiter plate containing broth.

-

-

Inoculation:

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions